molecular formula C15H14ClNO4S B1303982 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 250714-62-6

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1303982
CAS No.: 250714-62-6
M. Wt: 339.8 g/mol
InChI Key: YNOMZLGEMFKAGP-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H14ClNO4S and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

GABAB Receptor Antagonism

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its analogs have been studied for their potential as GABAB receptor antagonists. GABAB receptor is significant in various neurological processes. For instance, 2-hydroxysaclofen and its 2-phenyl analogue, which are structurally similar to this compound, have been synthesized and shown to be potent antagonists of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).

Antiviral Activity

Derivatives of this compound have been explored for antiviral properties. For example, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Coordination with Metals

The compound's derivatives have been studied in the context of metal coordination. For instance, a 1H NMR study of palladium(II) coordination compounds with 2-aminooxypropanoic acid and its methyl ester, which are structurally related to this compound, has provided insights into the coordination behavior with palladium (Warnke & Trojanowska, 1993).

Crystal Engineering

In crystal engineering, gamma amino acids like baclofen (structurally related to the compound ) are used to form multicomponent crystals. These studies enhance the understanding of crystal structure and intermolecular interactions, important in pharmaceutical formulation and materials science (Báthori & Kilinkissa, 2015).

Thromboxane Receptor Antagonism

Derivatives of this compound have been designed as thromboxane receptor antagonists. This application is significant in cardiovascular research, particularly in the development of agents to modulate thromboxane, a compound involved in blood clot formation and vasoconstriction (Dack et al., 1998).

Mechanism of Action

While the specific mechanism of action for CPSPA is not mentioned in the search results, sulfonamides, in general, have a range of pharmacological activities. They can inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, allowing them to play a role in treating diverse disease states .

Properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMZLGEMFKAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377532
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-62-6
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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